REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=1)(=[O:3])[CH3:2].C[C:20]1(C)[CH:22]([CH:23]=[C:24]([Cl:26])[Cl:25])[CH:21]1[C:27](OCC)=O>CCO.CCO.CCO.CCO.[Ti].C1(C)C=CC=CC=1>[CH3:20][C:21]1([CH3:27])[CH:22]([CH:23]=[C:24]([Cl:26])[Cl:25])[CH:2]1[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=1)=[O:3] |f:2.3.4.5.6|
|
Name
|
24.2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C1C=C(Cl)Cl)C(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCO.CCO.CCO.CCO.[Ti]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at the boiling point
|
Type
|
CUSTOM
|
Details
|
The azeotrope of ethyl acetate and toluene was removed by distillation at the rate of 50 parts per hour
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction volume
|
Type
|
ADDITION
|
Details
|
by the addition of fresh toluene
|
Type
|
ADDITION
|
Details
|
After 4 hours 5 parts of water were added
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
precipitated titanium dioxide
|
Type
|
CUSTOM
|
Details
|
removed by filtration
|
Type
|
CUSTOM
|
Details
|
The toluene was then removed
|
Type
|
TEMPERATURE
|
Details
|
by heating under reduced pressure and 0.3 mm
|
Type
|
CUSTOM
|
Details
|
Volatile fractions removed
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1C=C(Cl)Cl)C(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=1)(=[O:3])[CH3:2].C[C:20]1(C)[CH:22]([CH:23]=[C:24]([Cl:26])[Cl:25])[CH:21]1[C:27](OCC)=O>CCO.CCO.CCO.CCO.[Ti].C1(C)C=CC=CC=1>[CH3:20][C:21]1([CH3:27])[CH:22]([CH:23]=[C:24]([Cl:26])[Cl:25])[CH:2]1[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=1)=[O:3] |f:2.3.4.5.6|
|
Name
|
24.2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C1C=C(Cl)Cl)C(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCO.CCO.CCO.CCO.[Ti]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at the boiling point
|
Type
|
CUSTOM
|
Details
|
The azeotrope of ethyl acetate and toluene was removed by distillation at the rate of 50 parts per hour
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction volume
|
Type
|
ADDITION
|
Details
|
by the addition of fresh toluene
|
Type
|
ADDITION
|
Details
|
After 4 hours 5 parts of water were added
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
precipitated titanium dioxide
|
Type
|
CUSTOM
|
Details
|
removed by filtration
|
Type
|
CUSTOM
|
Details
|
The toluene was then removed
|
Type
|
TEMPERATURE
|
Details
|
by heating under reduced pressure and 0.3 mm
|
Type
|
CUSTOM
|
Details
|
Volatile fractions removed
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1C=C(Cl)Cl)C(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=1)(=[O:3])[CH3:2].C[C:20]1(C)[CH:22]([CH:23]=[C:24]([Cl:26])[Cl:25])[CH:21]1[C:27](OCC)=O>CCO.CCO.CCO.CCO.[Ti].C1(C)C=CC=CC=1>[CH3:20][C:21]1([CH3:27])[CH:22]([CH:23]=[C:24]([Cl:26])[Cl:25])[CH:2]1[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:7]=1)=[O:3] |f:2.3.4.5.6|
|
Name
|
24.2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C1C=C(Cl)Cl)C(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCO.CCO.CCO.CCO.[Ti]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at the boiling point
|
Type
|
CUSTOM
|
Details
|
The azeotrope of ethyl acetate and toluene was removed by distillation at the rate of 50 parts per hour
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction volume
|
Type
|
ADDITION
|
Details
|
by the addition of fresh toluene
|
Type
|
ADDITION
|
Details
|
After 4 hours 5 parts of water were added
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
precipitated titanium dioxide
|
Type
|
CUSTOM
|
Details
|
removed by filtration
|
Type
|
CUSTOM
|
Details
|
The toluene was then removed
|
Type
|
TEMPERATURE
|
Details
|
by heating under reduced pressure and 0.3 mm
|
Type
|
CUSTOM
|
Details
|
Volatile fractions removed
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1C=C(Cl)Cl)C(=O)OCC1=CC(=CC=C1)OC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |